

A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylpyridine Amides

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Compound of Interest

Compound Name: 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

Cat. No.: B1393056

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Introduction: The Privileged Scaffold in Modern Chemistry

The trifluoromethylpyridine amide scaffold has emerged as a cornerstone in the development of novel bioactive molecules, spanning applications from crop protection to oncology.[1][2] The strategic incorporation of a trifluoromethyl (-CF₃) group onto the pyridine ring is a cornerstone of modern medicinal and agricultural chemistry.[3] This is not a random choice; the -CF₃ group's unique properties—high electronegativity, metabolic stability, and ability to enhance membrane permeability—profoundly influence a molecule's biological profile.[2][3] When combined with a versatile amide linker, it creates a "privileged scaffold" that allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of SAR studies across different applications, supported by experimental data and detailed protocols, to empower researchers in their drug and pesticide discovery endeavors.

The Trifluoromethylpyridine Amide Core: A Blueprint for Innovation

At its heart, SAR analysis for this scaffold involves systematically modifying different subunits of the molecule and observing the resulting impact on biological activity.[4] The core structure

presents several key positions for chemical diversification, which is the fundamental strategy for optimizing lead compounds.

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